(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate
Overview
Description
(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate is a synthetic organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the cyano and tosylvinyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The tosylvinyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and tosylvinyl groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies on its binding affinity, receptor interactions, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate: A closely related compound with similar structural features.
4-(2-Cyano-2-tosylvinyl)piperazine-1-carboxylate: Lacks the ethyl group but shares the core structure.
Ethyl 4-(2-cyano-2-vinyl)piperazine-1-carboxylate: Similar but without the tosyl group.
Uniqueness
(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate is unique due to the presence of both the cyano and tosylvinyl groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
ethyl 4-[(E)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-24-17(21)20-10-8-19(9-11-20)13-16(12-18)25(22,23)15-6-4-14(2)5-7-15/h4-7,13H,3,8-11H2,1-2H3/b16-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNYBOSKAAZZNC-DTQAZKPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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